Bis(2-isopropoxyphenyl)chlorophosphine
Overview
Description
Bis(2-isopropoxyphenyl)chlorophosphine is a chemical compound with the molecular formula C18H22ClO2P and a molecular weight of 336.79 g/mol . It is commonly used as a ligand in various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Mechanism of Action
Target of Action
Bis(2-isopropoxyphenyl)chlorophosphine is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions. The role of this compound is to facilitate the coupling process, allowing the reactants to combine more efficiently.
Mode of Action
As a ligand, this compound interacts with its targets by binding to them and facilitating their interaction with each other. This interaction results in the formation of a new compound through a process known as coupling .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new compounds through coupling reactions. These new compounds can have a wide range of properties and uses, depending on the reactants involved in the coupling process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 53-56°C , indicating that it would be stable at room temperature but could degrade or react at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-isopropoxyphenyl)chlorophosphine typically involves the reaction of 2-isopropoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-isopropoxyphenyl)chlorophosphine undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the products are usually biaryl compounds or other substituted aromatic compounds .
Scientific Research Applications
Bis(2-isopropoxyphenyl)chlorophosphine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various coupling reactions to synthesize complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(2-isopropoxyphenyl)chlorophosphine include:
- Bis(2-methoxyphenyl)phosphine
- (2-Bromophenyl)diphenylphosphine
- 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
- Di(1-adamantyl)chlorophosphine
Uniqueness
This compound is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it an effective ligand in various coupling reactions, offering advantages in terms of reaction efficiency, selectivity, and yield .
Properties
IUPAC Name |
chloro-bis(2-propan-2-yloxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVTDDEQGYXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746392 | |
Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219589-19-1 | |
Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219589-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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